Introduction: The Significance of the Benzo[a]carbazole Scaffold
Introduction: The Significance of the Benzo[a]carbazole Scaffold
An In-Depth Technical Guide to 2-bromo-11H-benzo[a]carbazole: A Versatile Building Block for Research and Development
The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and rich electron density make it an ideal pharmacophore for interacting with various biological targets, leading to a wide spectrum of activities including anti-inflammatory, anticancer, and neuroprotective properties.[3] The fusion of an additional benzene ring to form the 11H-benzo[a]carbazole system extends this π-conjugated system, enhancing its photophysical and electronic properties.[4] This makes the core structure not only a valuable intermediate for complex drug candidates but also a fundamental component in the development of organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs).[4][5]
This guide focuses on a key derivative, 2-bromo-11H-benzo[a]carbazole . The strategic placement of a bromine atom at the C-2 position is of paramount importance. Bromine serves as an exceptionally versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This reactivity allows for the precise and controlled introduction of diverse functional groups, making 2-bromo-11H-benzo[a]carbazole a pivotal starting material for constructing complex, high-value molecules for drug discovery and advanced material applications.
Physicochemical and Structural Properties
2-bromo-11H-benzo[a]carbazole is a solid organic compound whose core structure is a fusion of a carbazole and a benzene ring. The key identifiers and properties of this molecule are summarized below.
| Property | Value | Source |
| CAS Number | 103569-04-6 | [6][7][8] |
| Molecular Formula | C₁₆H₁₀BrN | [7] |
| Molecular Weight | 296.16 g/mol | [7] |
| IUPAC Name | 2-bromo-11H-benzo[a]carbazole | [6] |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C=C4C3=C(C=C(C=C4)Br)N)C2 | N/A |
| Appearance | Off-white to beige powder (Typical for related compounds) | [5] |
| Storage | Sealed in dry, Room Temperature | [7] |
Synthesis and Reactivity: A Strategic Overview
The synthesis of 2-bromo-11H-benzo[a]carbazole is not commonly detailed as a direct, one-pot reaction in literature. However, a logical and effective synthesis can be designed based on established methodologies for constructing the benzo[a]carbazole core, followed by regioselective bromination.
Proposed Synthetic Workflow
A robust approach involves the intramolecular cyclization to form the benzo[a]carbazole scaffold, a method that has seen recent advancements using solid acid catalysts.[9][10] This is followed by a selective bromination step.
Caption: Proposed two-stage synthesis of 2-bromo-11H-benzo[a]carbazole.
Experimental Protocol: A Representative Synthesis
Part 1: Synthesis of 11H-Benzo[a]carbazole Intermediate
This step is based on modern methods for carbazole synthesis, which often involve transition-metal-mediated C-C and C-N bond formation or cyclization reactions.[9]
-
Reaction Setup: A suitable pyrrole precursor is mixed with a solid acid catalyst (e.g., sulfonated amorphous carbon, AC-SO₃H) in a high-boiling point solvent like DMSO in a round-bottom flask.[9][10]
-
Causality (Catalyst and Solvent Choice): A solid acid catalyst is chosen for its high activity, stability at high temperatures, and ease of separation (filtration) from the reaction mixture, making the process more sustainable.[9] DMSO is used as a solvent due to its high boiling point, which is necessary to provide the energy required for the intramolecular cyclization, and its ability to dissolve the organic reactants.[9]
-
Reaction Conditions: The mixture is heated under reflux (e.g., at 240 °C) for several hours (e.g., 2 hours) with constant stirring.[10] Reaction progress is monitored by Thin-Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled. The solid catalyst is filtered off. The filtrate is washed with water and extracted with an organic solvent like ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, 11H-benzo[a]carbazole, is then purified, typically by column chromatography.[9]
Part 2: Bromination
-
Reaction Setup: The purified 11H-benzo[a]carbazole is dissolved in an appropriate solvent such as N,N-Dimethylformamide (DMF) or a chlorinated solvent.
-
Reagent Addition: N-Bromosuccinimide (NBS) is added portion-wise to the solution at room temperature.
-
Causality (Reagent Choice): NBS is a preferred brominating agent for aromatic systems like carbazoles because it is a solid that is easy to handle and provides a source of electrophilic bromine (Br⁺) under mild conditions, offering good regioselectivity and minimizing over-bromination compared to using liquid Br₂.
-
Reaction and Workup: The reaction is stirred until TLC indicates the consumption of the starting material. The reaction is then quenched with water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The final product, 2-bromo-11H-benzo[a]carbazole, is purified by column chromatography or recrystallization.
Reactivity and Synthetic Utility
The true value of 2-bromo-11H-benzo[a]carbazole lies in its reactivity.
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C-Br Bond: The bromine atom at the 2-position is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, alkyl, alkyne, and other functional groups, enabling the construction of a vast library of derivatives.
-
N-H Bond: The nitrogen atom of the carbazole ring is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation. This provides another site for molecular elaboration, which is known to be crucial for tuning biological activity and material properties.[3]
Spectroscopic Characterization Profile
While a dedicated public database spectrum for this specific compound is sparse, its spectroscopic features can be reliably predicted based on the known spectra of its constituent parts, such as 11H-benzo[a]carbazole and various bromocarbazoles.[11][12][13]
-
¹H NMR: The spectrum would show a complex set of multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the brominated ring would be influenced by the bromine's electron-withdrawing and anisotropic effects. A singlet or broad singlet corresponding to the N-H proton would likely appear further downfield (δ > 8.0 ppm).
-
¹³C NMR: The spectrum would display 16 distinct signals for the aromatic carbons, as the bromine atom makes all carbons in the fused ring system unique. The carbon atom directly bonded to the bromine (C-2) would have its signal shifted to a higher field (lower ppm value) compared to its non-brominated counterpart due to the "heavy atom effect".
-
Mass Spectrometry (MS): The mass spectrum is highly characteristic. It would show a prominent molecular ion peak (M⁺) and an M+2 peak of almost identical intensity. This distinctive isotopic pattern is the hallmark of a molecule containing a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).
-
Infrared (IR) Spectroscopy: The IR spectrum would feature a sharp peak around 3400 cm⁻¹ corresponding to the N-H stretching vibration. Strong absorptions between 1450-1600 cm⁻¹ would indicate C=C stretching within the aromatic rings, and bands in the 750-850 cm⁻¹ region would be characteristic of C-H out-of-plane bending.
Applications in Research and Drug Development
The carbazole framework is a cornerstone of modern medicinal chemistry and materials science. 2-bromo-11H-benzo[a]carbazole serves as an advanced intermediate to access novel compounds in these fields.
Therapeutic Potential
Carbazole derivatives have demonstrated a remarkable range of biological activities.[1][14] The 2-bromo-11H-benzo[a]carbazole core can be elaborated to target numerous disease pathways.
Caption: Synthetic pathways from the core scaffold to potential therapeutic applications.
-
Anticancer Agents: Many natural and synthetic carbazoles, such as ellipticine, exhibit potent anticancer activity, often by intercalating with DNA or inhibiting key enzymes like protein kinases.[15] The benzo[a]carbazole structure can be modified to create novel kinase inhibitors or cytotoxic agents.
-
Neuroprotective Agents: Derivatives of carbazole have been investigated for managing neurodegenerative diseases like Parkinson's, showing promise as dopamine receptor agonists and agents that can reduce oxidative stress.[2]
-
Anti-inflammatory and Antimicrobial Activity: The carbazole nucleus is present in compounds with significant anti-inflammatory and antimicrobial properties.[1] New derivatives synthesized from 2-bromo-11H-benzo[a]carbazole could lead to novel treatments for inflammatory conditions and infectious diseases.
Materials Science
The extended π-system and charge-transport properties of the benzo[a]carbazole core are highly desirable for organic electronics.[2][4] The ability to functionalize the 2-position allows for the fine-tuning of electronic properties such as the HOMO/LUMO energy levels, charge mobility, and emission wavelengths. This makes 2-bromo-11H-benzo[a]carbazole a valuable building block for:
-
OLEDs: Synthesizing novel host materials or emissive dopants for more efficient and stable blue-light-emitting diodes.[5]
-
Organic Photovoltaics (OPVs): Creating new donor or acceptor materials for organic solar cells.
Conclusion
2-bromo-11H-benzo[a]carbazole is more than just a chemical compound; it is a versatile platform for innovation. Its structure combines the biologically validated carbazole core with an extended aromatic system, and the strategically placed bromine atom unlocks a vast potential for synthetic diversification. For researchers in drug development, it offers a gateway to novel therapeutics targeting cancer, neurodegeneration, and inflammation. For materials scientists, it provides a robust scaffold for building the next generation of organic electronic devices. A thorough understanding of its synthesis, reactivity, and properties is essential for leveraging its full potential in advancing science and technology.
References
-
2-Bromo-9H-carbazole . PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Spectroscopic Data of 2a-c in Different Media . ResearchGate. Available from: [Link]
-
Synthesis and evaluation of biological activity of some novel carbazole derivatives . Journal of Applied Pharmaceutical Science. Available from: [Link]
- CN104211634A - Synthetic method of 2-bromocarbazole. Google Patents.
-
Chemical Synthesis with 11H-Benzo[a]carbazole: A Guide for Formulators . Okchem.com. Available from: [Link]
-
11H-Benzo(A)carbazole . SpectraBase. Available from: [Link]
-
Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst . National Center for Biotechnology Information (PMC). Available from: [Link]
-
11H-Benzo[a]carbazole . NIST WebBook. Available from: [Link]
-
Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review . National Center for Biotechnology Information (PMC). Available from: [Link]
-
Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst . RSC Publishing. Available from: [Link]
-
Biologically active carbazole derivatives: focus on oxazinocarbazoles and related compounds . PubMed. Available from: [Link]
-
A review on the biological potentials of carbazole and its derived products . World Journal of Advanced Research and Reviews. Available from: [Link]
-
A review on the biological potentials of carbazole and its derived products . Innoscience Research. Available from: [Link]
-
A review on the biological potentials of carbazole and its derived products . ResearchGate. Available from: [Link]
Sources
- 1. echemcom.com [echemcom.com]
- 2. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. ossila.com [ossila.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 2-bromo-11H-benzo[a]carbazole - CAS:103569-04-6 - Sunway Pharm Ltd [3wpharm.com]
- 8. 2-Bromo-11H-benzo[a]carbazole - [sigmaaldrich.com]
- 9. Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
- 13. 11H-Benzo[a]carbazole [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. Biologically active carbazole derivatives: focus on oxazinocarbazoles and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
